molecular formula C15H19NO2 B10827723 3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole

3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole

Cat. No.: B10827723
M. Wt: 245.32 g/mol
InChI Key: PDQSLEUINSEJHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML3-SA1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the core structure: The synthesis begins with the preparation of the phthalimidoacetamide moiety.

    Functional group modifications:

Industrial Production Methods

Industrial production of ML3-SA1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch synthesis: Large quantities of starting materials are reacted in batch reactors.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ML3-SA1 undergoes several types of chemical reactions, including:

    Oxidation: ML3-SA1 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions to yield reduced forms.

    Substitution: ML3-SA1 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ML3-SA1, which can be further studied for their biological activities.

Scientific Research Applications

ML3-SA1 has a wide range of scientific research applications, including:

Mechanism of Action

ML3-SA1 exerts its effects by acting as an agonist of the TRPML3 channel. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    ML-SA1: Another agonist of TRPML channels, but with different selectivity and potency.

    SF-51: Preferentially activates TRPML3 channels.

    ML1-SA1: Selectively activates TRPML1 channels.

Uniqueness

ML3-SA1 is unique due to its selective activation of TRPML3 channels and its ability to modulate autophagy and lysosomal function. This makes it a valuable tool for studying the role of TRPML3 in various cellular processes and for developing potential therapeutic applications.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-4,5,6,7a-tetrahydro-3aH-pyrano[3,2-d][1,2]oxazole

InChI

InChI=1S/C15H19NO2/c1-9-7-10(2)13(11(3)8-9)14-12-5-4-6-17-15(12)18-16-14/h7-8,12,15H,4-6H2,1-3H3

InChI Key

PDQSLEUINSEJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2CCCO3)C

Origin of Product

United States

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